molecular formula C19H28N2O3S B2848698 N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide CAS No. 942003-17-0

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide

Cat. No. B2848698
CAS RN: 942003-17-0
M. Wt: 364.5
InChI Key: GFVGDBJELCHOOC-UHFFFAOYSA-N
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Description

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been shown to have potential therapeutic applications in the treatment of various cancers and autoimmune diseases. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in B-cell receptor signaling and is involved in the development and survival of B-cells.

Scientific Research Applications

Metal-Catalyzed O-Benzylations

The selective O-benzylation of 2-oxo-1,2-dihydropyridines is crucial in organic synthesis, especially for natural product and active molecule development. Researchers have discovered a novel ternary system involving ZnO , ZnCl2 , and N,N-diisopropylethylamine (DIEA) . This system effectively facilitates the O-benzylation of 2-oxo-1,2-dihydropyridines using various substituted benzyl halides and related compounds. The process occurs under mild reaction conditions, yielding a variety of O-benzyl products. These products serve as important synthetic intermediates for functional group protection .

Drug Discovery and Organic Synthesis

The compound’s versatility makes it a valuable tool in drug discovery and organic synthesis. Its unique structure and reactivity allow for the construction of diverse molecules. Researchers have successfully used similar 2-oxo-1,2-dihydropyridines as peptide mimics, generating physiological activity comparable to peptides. For instance, they play a critical role in the synthesis of antitumor, antiviral, and hypoglycemic agents .

Green Synthesis Approaches

In recent studies, researchers have employed a green approach for the synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines. This method involves using methyl arenes as aldehyde surrogates, in situ urea generation, and eco-friendly lactic acid as a green catalyst. The compound’s structure plays a pivotal role in this one-pot synthesis, which occurs under solvent-free conditions via the Biginelli reaction .

properties

IUPAC Name

N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]cyclohexanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3S/c1-14(2)13-21-18-10-9-16(12-15(18)8-11-19(21)22)20-25(23,24)17-6-4-3-5-7-17/h9-10,12,14,17,20H,3-8,11,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFVGDBJELCHOOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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